4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride is an organic compound that features a pyridine ring substituted with a 3-chlorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methylsulfanyl]pyridine typically involves the reaction of 4-pyridylmethylthiol with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is often isolated as the hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the pyridine ring.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Bromophenyl)methylsulfanyl]pyridine
- 4-[(3-Fluorophenyl)methylsulfanyl]pyridine
- 4-[(3-Methylphenyl)methylsulfanyl]pyridine
Uniqueness
4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
77148-90-4 |
---|---|
Molecular Formula |
C12H11Cl2NS |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H10ClNS.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-8H,9H2;1H |
InChI Key |
CDTILCCETNJOOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.